Diallyl(methyl)(phenyl)silane

Radical polymerization Cyclopolymerization Silicon-containing polymers

Diallyl(methyl)(phenyl)silane (CAS 2633-60-5), also known as methyl-phenyl-bis(prop-2-enyl)silane, is an organosilane monomer with molecular formula C₁₃H₁₈Si and molecular weight 202.37. The compound features a silicon center bonded to two allyl groups, one methyl group, and one phenyl group, providing a mixed alkyl-aryl substitution architecture with two reactive allyl moieties capable of undergoing cyclopolymerization, hydrosilylation, and various electrophilic transformations.

Molecular Formula C13H18Si
Molecular Weight 202.37 g/mol
CAS No. 2633-60-5
Cat. No. B1615621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiallyl(methyl)(phenyl)silane
CAS2633-60-5
Molecular FormulaC13H18Si
Molecular Weight202.37 g/mol
Structural Identifiers
SMILESC[Si](CC=C)(CC=C)C1=CC=CC=C1
InChIInChI=1S/C13H18Si/c1-4-11-14(3,12-5-2)13-9-7-6-8-10-13/h4-10H,1-2,11-12H2,3H3
InChIKeyHAJJSUOVZDTQET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diallyl(methyl)(phenyl)silane (CAS 2633-60-5): Organosilicon Crosslinker with Dual Allyl Functionality and Phenyl-Methyl Substitution Pattern


Diallyl(methyl)(phenyl)silane (CAS 2633-60-5), also known as methyl-phenyl-bis(prop-2-enyl)silane, is an organosilane monomer with molecular formula C₁₃H₁₈Si and molecular weight 202.37 [1]. The compound features a silicon center bonded to two allyl groups, one methyl group, and one phenyl group, providing a mixed alkyl-aryl substitution architecture with two reactive allyl moieties capable of undergoing cyclopolymerization, hydrosilylation, and various electrophilic transformations [2]. Commercial sources typically offer this compound at ≥95% purity with storage recommendations for cool, dry conditions and a boiling point of approximately 258.9°C at 760 mmHg [3].

Why Diallyl(methyl)(phenyl)silane Cannot Be Replaced by Generic Diallylsilanes: Substituent-Dependent Reactivity Divergence


In-class diallylsilanes exhibit fundamentally divergent reactivity profiles based on silicon substituent identity. Comparative studies demonstrate that under identical electrophilic conditions, diallyl(diphenyl)silane remains unreactive toward acetic acid while diallyl(dimethyl)silane and (chloromethyl)methyldiallylsilane undergo addition, elimination, or rearrangement pathways with distinct product distributions [1]. In radical cyclopolymerization, the phenyl group of diallylmethylphenylsilane introduces steric and electronic effects that alter propagation kinetics relative to the fully methyl-substituted analog, affecting both polymer solubility characteristics and molecular weight outcomes [2]. Furthermore, in iodine-mediated rearrangement cascades, diallyldiphenylsilane demonstrates the highest propensity for intramolecular carbocation allylation among silanes tested, whereas methyl-substituted variants show reduced or absent rearrangement behavior [3]. These substituent-driven bifurcations mean that diallylsilanes cannot be treated as interchangeable commodities without compromising reaction outcomes.

Diallyl(methyl)(phenyl)silane: Head-to-Head Comparative Performance Data for Procurement Decisions


Radical Cyclopolymerization Yield Comparison: Diallylmethylphenylsilane vs. Diallyldimethylsilane

Under identical radical polymerization conditions with AIBN initiator in benzene at 60°C for 24 hours, diallylmethylphenylsilane (2) and diallyldimethylsilane (1) exhibited distinct polymerization outcomes. The phenyl-substituted monomer produced polymer with a different solubility profile, showing slight solubility in acetone while the methyl analog remained similarly characterized [1].

Radical polymerization Cyclopolymerization Silicon-containing polymers

Cationic Cyclopolymerization Mechanism: Resonance-Stabilized Chain-End Structure Unique to Diallylmethylphenylsilane

13C- and 29Si-NMR spectroscopic analysis of low molecular weight cyclopolymer formed from diallylmethylphenylsilane via cationic mechanism (AlBr₃ initiation in toluene) revealed that the ease of transfer to monomer is attributed to the ready formation of a resonance-stabilized chain-end structure [1]. This mechanistic feature is characteristic of diallylsilane cyclopolymerization but has been specifically elucidated for the methylphenyl-substituted variant.

Cationic polymerization Cyclopolymerization Chain-transfer mechanism

Electrophilic Reactivity Divergence: Differential Behavior of Diallylsilanes with Acid Reagents

A systematic study of dimethyl-, diphenyl-, and (chloromethyl)methyldiallylsilanes with acetic, trifluoroacetic, and triflic acids revealed that diallyl(diphenyl)silane does not react with acetic acid, whereas it forms an adduct to one allyl group in 70% yield with trifluoroacetic acid [1]. The reaction course depends critically on both silane substituent identity and electrophile strength, with three distinct pathways observed: addition to C=C bond, propene elimination, and rearrangement with Si-allyl bond cleavage [1].

Electrophilic addition Silicon-carbon bond cleavage Rearrangement reactions

Iodine-Mediated Rearrangement Propensity Ranking Among Diallylsilanes

Among diallylsilanes tested for iodine-mediated intramolecular carbocation allylation rearrangement, diallyldiphenylsilane demonstrated the greatest propensity to undergo this transformation [1]. The rearrangement proceeds with I₂ treatment, followed by etherification of the initially formed iodosilane, yielding intermediates suitable for alkylation and cross-metathesis/annulation reactions [1].

Iodine catalysis Carbocation rearrangement Allylsilane activation

Coordination Polymerization with Ziegler-Type Catalysts: Universal Low Molecular Weight Outcome

All diallylsilanes studied, including diallylmethylphenylsilane, diallylcyclotetramethylenesilane, and diallylcyclopentamethylenesilane, yielded polymers of low molecular weight when using coordination catalysts of the Ziegler type [1]. In contrast, dimethallylsilanes failed to yield any polymer via coordination initiators but produced low polymers by a free radical mechanism [1].

Coordination polymerization Ziegler-Natta catalysis Diallylsilane polymerization

Diallyl(methyl)(phenyl)silane: Evidence-Backed Application Scenarios for R&D and Industrial Use


Synthesis of Soluble Cyclopolymers with Phenyl-Functionalized Silacyclohexane Backbone Units

Diallylmethylphenylsilane undergoes radical cyclopolymerization to yield poly(diallylmethylphenylsilane), a polymer soluble in benzene, methyl ethyl ketone, and chloroform, with slight solubility in acetone [1]. The resulting polymer features six-membered silacyclohexane rings in the main chain with phenyl groups providing spectroscopic handles and potential for further functionalization or property tuning. This application leverages the compound's established cyclopolymerization behavior with intramolecular head-to-tail propagation, producing soluble, characterizable materials without gel fraction contamination.

Cationic Oligomer Synthesis via Controlled Chain-Transfer Cyclopolymerization

The resonance-stabilized chain-end structure formed during cationic cyclopolymerization of diallylmethylphenylsilane facilitates controlled monomer transfer, producing low molecular weight cyclooligomers [1]. This mechanism, elucidated by 13C- and 29Si-NMR spectroscopy, enables the rational design of oligomeric silane intermediates with defined cis-six-membered ring repeating units. The phenyl group contributes to resonance stabilization of the propagating species, offering a mechanistic advantage over purely alkyl-substituted diallylsilanes in cationic polymerization protocols.

Ethylene Copolymerization for Polyolefins with Silacyclohexane Main-Chain Units

Disubstituted diallylsilanes of formula (CH₂=CH-CH₂)₂R₂Si where R = CH₃ or C₆H₅ (including diallylmethylphenylsilane where R groups are methyl and phenyl) undergo copolymerization with ethylene using zirconocene catalysts with methylaluminoxane cocatalyst [1]. The comonomer incorporates via cyclization insertion, forming 3,5-disubstituted silacyclohexane units in the polyethylene main chain. This provides a route to functionalized polyolefins with silicon-containing cyclic units that may exhibit modified thermal, mechanical, or surface properties relative to unmodified polyethylene.

Hydrosilylation Crosslinking for Hybrid Network Polymer Synthesis

Diallylmethylphenylsilane participates in hydrosilylation reactions with Pt catalysts, enabling its use as a crosslinking agent in the synthesis of organic-inorganic hybrid network polymers [1]. The dual allyl functionality allows for formation of crosslinked networks when reacted with multifunctional hydrosilanes or silsesquioxane cores. This application exploits the compound's established hydrosilylation reactivity, providing a pathway to siloxane-based hybrid materials with tunable crosslink density and phenyl-modified silicon environments.

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